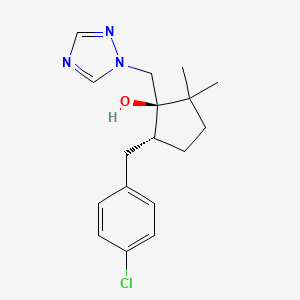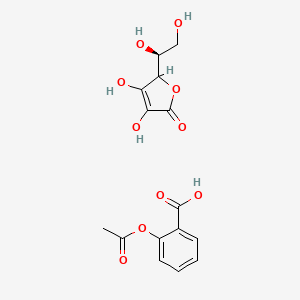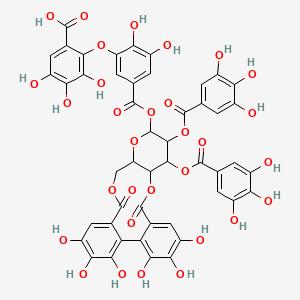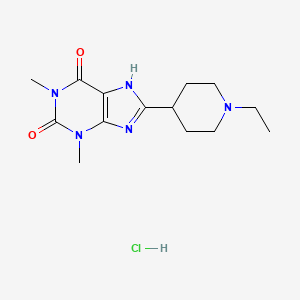
Dihydrogentianine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydrogentianine is an alkaloid compound isolated from the plant species Gentiana turkestanorum and Gentiana olivieri
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dihydrogentianine can be synthesized through the dehydrogenation of gentianine. The process involves the use of specific catalysts and controlled reaction conditions to achieve the desired product. The synthetic route typically includes the following steps:
Isolation of Gentianine: Gentianine is isolated from the plant sources using solvent extraction methods.
Dehydrogenation: The isolated gentianine undergoes dehydrogenation in the presence of catalysts such as manganese dioxide or potassium permanganate to form this compound.
Industrial Production Methods
Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed to isolate gentianine, which is then subjected to dehydrogenation under optimized conditions to produce this compound in bulk quantities.
Análisis De Reacciones Químicas
Types of Reactions
Dihydrogentianine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form gentianamine.
Substitution: The compound can undergo substitution reactions with different reagents to form derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and manganese dioxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of gentianamine.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Dihydrogentianine has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other alkaloids and complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.
Industry: This compound is used in the development of pharmaceuticals and other chemical products
Mecanismo De Acción
The mechanism of action of dihydrogentianine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activities and receptor interactions. The compound may influence various biochemical pathways, leading to its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
Gentianine: The parent compound from which dihydrogentianine is derived.
Gentianamine: A reduced form of this compound.
Gentianadine: Another alkaloid isolated from the same plant sources.
Uniqueness
This compound is unique due to its specific chemical structure and the range of reactions it can undergo.
Propiedades
Número CAS |
1089710-06-4 |
|---|---|
Fórmula molecular |
C10H11NO2 |
Peso molecular |
177.20 g/mol |
Nombre IUPAC |
5-ethyl-3,4-dihydropyrano[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C10H11NO2/c1-2-7-5-11-6-9-8(7)3-4-13-10(9)12/h5-6H,2-4H2,1H3 |
Clave InChI |
CGEYWBNDAOZQHC-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CN=CC2=C1CCOC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















